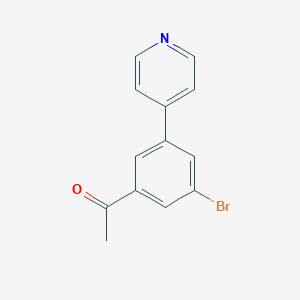

1-(3-Bromo-5-(pyridin-4-yl)phenyl)ethanone

説明

1-(3-Bromo-5-(pyridin-4-yl)phenyl)ethanone is a brominated acetophenone derivative featuring a pyridine substituent. Its molecular formula is C₁₃H₁₀BrNO, with a molecular weight of 276.14 g/mol . The compound combines a ketone group with a brominated aromatic ring and a pyridinyl moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Pyridine derivatives are known for their roles as enzyme inhibitors and ligands in medicinal chemistry, as seen in compounds targeting Trypanosoma cruzi .

特性

IUPAC Name |

1-(3-bromo-5-pyridin-4-ylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9(16)11-6-12(8-13(14)7-11)10-2-4-15-5-3-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJFDZNYJFSDBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)C2=CC=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-(pyridin-4-yl)phenyl)ethanone typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions: 1-(3-Bromo-5-(pyridin-4-yl)phenyl)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed:

Substitution Reactions: Products include various substituted phenyl ethanones.

Oxidation Reactions: Products include carboxylic acids or ketones.

Reduction Reactions: Products include alcohols or alkanes.

科学的研究の応用

1-(3-Bromo-5-(pyridin-4-yl)phenyl)ethanone has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Research: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 1-(3-Bromo-5-(pyridin-4-yl)phenyl)ethanone depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the pyridine ring play crucial roles in the binding affinity and specificity of the compound.

類似化合物との比較

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects: The pyridin-4-yl group in the target compound enables hydrogen bonding and π-π interactions, critical for biological activity . Halogen Position: Bromine at the meta position (3-Bromo) in the target compound vs. para (4-Bromo) in oxadiazole derivatives (e.g., ) alters steric and electronic profiles. Para-substituted bromine may enhance planarity, favoring stacking interactions.

Heterocyclic Modifications :

- Oxadiazole vs. Pyrazole : Oxadiazole-containing derivatives (e.g., ) are rigid and electron-deficient, favoring interactions with enzymatic active sites. Pyrazole analogs (e.g., ) offer hydrogen-bonding sites and conformational flexibility.

- Pyridine vs. Triazole : Triazole derivatives (e.g., ) provide additional nitrogen atoms for coordination, useful in metal-catalyzed reactions or as protease inhibitors.

Physicochemical Properties: Molecular Weight: The target compound (276.14 g/mol) falls within the range of drug-like molecules, whereas quinoline-containing analogs (e.g., 394.27 g/mol ) may face challenges in bioavailability. Solubility: Pyridine and oxadiazole derivatives are typically less water-soluble than compounds with polar substituents (e.g., trifluoromethyl ).

生物活性

1-(3-Bromo-5-(pyridin-4-yl)phenyl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The chemical structure of 1-(3-Bromo-5-(pyridin-4-yl)phenyl)ethanone can be represented as follows:

This compound features a brominated phenyl ring and a pyridine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

1-(3-Bromo-5-(pyridin-4-yl)phenyl)ethanone has been investigated for several biological activities, including:

- Antiproliferative Effects : Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines.

- Anti-inflammatory Properties : Some derivatives demonstrate promising anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Activity : The compound's structure may confer antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of 1-(3-Bromo-5-(pyridin-4-yl)phenyl)ethanone derivatives. For instance, a series of compounds were tested against the National Cancer Institute's 60 cancer cell line panel. The results indicated:

| Compound | Cell Line | % Inhibition at 10 µM |

|---|---|---|

| 1 | MDA-MB-468 (Breast Cancer) | 90.2 |

| 2 | A498 (Renal Cancer) | 87.6 |

| 3 | PC-3 (Prostate Cancer) | 83.4 |

These findings suggest that certain modifications to the core structure enhance the antiproliferative activity significantly .

The mechanism by which 1-(3-Bromo-5-(pyridin-4-yl)phenyl)ethanone exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

- Inhibition of Cell Cycle Progression : Some studies suggest that the compound may interfere with key regulatory proteins involved in cell cycle progression, leading to apoptosis in cancer cells.

- Modulation of Inflammatory Pathways : The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses .

Case Study 1: Anticancer Activity

A study focused on synthesizing derivatives of 1-(3-Bromo-5-(pyridin-4-yl)phenyl)ethanone showed that specific modifications led to enhanced anticancer properties against breast and renal cancer cell lines. The most potent derivative exhibited an IC50 value below 10 µM across multiple tested lines, indicating strong cytotoxicity .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory potential using carrageenan-induced paw edema models in rats. Compounds derived from this scaffold demonstrated significant reductions in edema comparable to standard anti-inflammatory drugs like ibuprofen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。